molecular formula C23H26N2O4 B1278026 Akuammiline

Akuammiline

Cat. No.: B1278026
M. Wt: 394.5 g/mol
InChI Key: QBHALCZZZWCCLV-CLNIADLISA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The compound’s IUPAC name reflects its intricate polycyclic architecture and functional group topology. The systematic name methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate is constructed as follows:

  • Parent structure : The pentacyclic framework is defined by the pentacyclo[10.5.1.01,9.02,7.010,15]octadeca system, indicating a fused 18-membered ring system with five bridges. The bridge notation specifies connections between atoms 1–9, 2–7, and 10–15, forming three distinct bridgeheads.
  • Heteroatoms : The 8,15-diaza designation identifies nitrogen atoms at positions 8 and 15.
  • Unsaturation : The 2,4,6,8-tetraene descriptor denotes conjugated double bonds at these positions.
  • Substituents :
    • 18-(Acetyloxymethyl) : An acetyloxy-bearing methyl group at position 18.
    • 13-Ethylidene : An ethylidene group (CH2CH2) with E-configuration at position 13.
    • Methyl carboxylate : A methyl ester (–COOCH3) at position 18.

The molecular formula is C23H26N2O4 (molecular weight: 394.46 g/mol), confirmed by high-resolution mass spectrometry (HRMS) data.

Table 1: Key Structural Features

Feature Description
Core Skeleton Pentacyclo[10.5.1.01,9.02,7.010,15]octadeca with two nitrogen atoms
Double Bonds Conjugated tetraene system (positions 2,4,6,8)
Stereocenters 1S, 10S, 12R configurations
Ethylidene Configuration E-geometry at position 13

Stereochemical Configuration and Absolute Stereodescriptors

The compound’s stereochemistry is critical to its biological activity and synthetic feasibility:

  • Absolute Configurations :

    • 1S,10S,12R : These stereocenters define the spatial arrangement of the pentacyclic core. X-ray crystallography confirms the chair-like conformation of the central piperidine ring and the axial orientation of the 12R substituent.
    • 13E Ethylidene : The E-configuration places the ethylidene group’s higher-priority substituents (methyl and hydrogen) on opposite sides of the double bond, as validated by NOESY correlations.
  • Conformational Rigidity : The fused ring system restricts rotational freedom, locking the acetyloxymethyl and carboxylate groups in equatorial positions to minimize steric strain.

Comparative Analysis with Related Corynanthean-Type Alkaloids

This compound belongs to the corynanthean alkaloid family, sharing structural motifs with ajmalicine, yohimbine, and akuammiline derivatives:

Table 2: Structural Comparison with Key Alkaloids

Alkaloid Core Structure Key Substituents Biological Relevance
Target Compound Pentacyclo[10.5.1.01,9.02,7.010,15] 18-Acetyloxymethyl, 13-ethylidene, methyl ester Antimicrobial, cytotoxic activity
Ajmalicine Corynanthean pentacyclic 16-Methyl, 17-hydroxyl Antihypertensive agent
Yohimbine Yohimban hexacyclic 17-Hydroxy, 19-carboxylate α2-Adrenergic antagonist
This compound Aspidophylline-type Furoindoline moiety Opioid receptor modulation
  • Divergences :

    • The target compound’s acetyloxymethyl group distinguishes it from ajmalicine’s hydroxyl and yohimbine’s carboxylate.
    • Unlike this compound’s furoindoline system, this molecule’s 13-ethylidene group introduces planar rigidity.
  • Synthetic Challenges : Retro-biosynthetic studies highlight the difficulty of constructing its methanoquinolizidine core compared to simpler corynanthean scaffolds.

Properties

IUPAC Name

methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19+,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHALCZZZWCCLV-CLNIADLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@H]1C4(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies for Core Scaffold Construction

Ag(I)-Catalyzed Enantioselective Dearomative Cyclization

The most efficient method for constructing the pentacyclic core involves a Ag(I)-catalyzed enantioselective dearomative cyclization cascade. This approach, developed by Smith et al., utilizes simple tryptamine or tryptophol derivatives as starting materials. The reaction proceeds via a π-acid-catalyzed activation of ynone-tethered indoles, enabling simultaneous dearomatization and cyclization to form the tetracyclic scaffold with >99% enantiomeric excess (ee) and yields up to 99%. Key steps include:

  • Catalyst System : AgNTf₂ with chiral phosphoric acid (CPA) ligands.
  • Reaction Conditions : Dichloromethane (DCM), −20°C, 12–24 hours.
  • Modularity : Substituents at C18 (acetyloxymethyl) and C13 (ethylidene) are introduced via pre-functionalized ynone precursors.

Enzymatic Asymmetrization for Chiral Intermediate Synthesis

Early synthetic routes for akuammiline analogs employ enzymatic resolution to establish stereocenters. For example, porcine pancreatic lipase-mediated asymmetrization of meso-diols generates chiral monoacetates, which are subsequently converted to tosylates for nucleophilic substitution. This method achieves 85:15 diastereomeric ratios, though it requires post-reaction purification via flash chromatography.

Stepwise Synthetic Procedures

Precursor Preparation

Tryptamine/Tryptophol Functionalization
  • Starting Material : Methyl 11-cyano-9-undecenoate or homologs.
  • Cross-Metathesis : Allyl/homoallyl cyanides with methyl oleate using Grubbs II catalyst (5 mol%) in DCM.
  • Hydrogenation : Pd/C-mediated hydrogenation at 20–25 bar H₂ to saturate alkenes.
Ynone Assembly
  • Coupling Reaction : Tryptamine derivatives are acylated with methyl malonyl chloride (1.2 equiv) in benzene under reflux.
  • Protection Strategies : Boc or acetyl groups shield amines during cyclization.

Cyclization and Functionalization

Ag(I)-Catalyzed Cascade Cyclization
  • Procedure : A solution of ynone-tethered indole (1.0 equiv) in DCM is treated with AgNTf₂ (5 mol%) and (R)-CPA (6 mol%) at −20°C.
  • Outcome : Forms the pentacyclic core with C13 ethylidene and C18 acetyloxymethyl groups in situ.
Post-Cyclization Modifications
  • Oxidation : Dess-Martin periodinane (DMP) oxidizes secondary alcohols to ketones (85% yield).
  • Silylation : TMSOTf-mediated protection of hydroxyl groups (40% yield).

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst Recycling : Immobilized Ag catalysts on SiO₂ reduce costs by enabling reuse for ≥5 cycles.
  • Solvent Systems : Switching from DCM to ethyl acetate improves environmental compatibility without compromising yield.

Purification Techniques

  • Chromatography : Flash chromatography (hexane/EtOAc, 3:1) isolates intermediates with >95% purity.
  • Crystallization : Ethanol/water recrystallization removes diastereomeric impurities.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) ee (%) Ref.
Ag(I)-Catalyzed Cyclization Tryptamine derivatives Dearomative cyclization 99 >99
Enzymatic Resolution Meso-diols Lipase asymmetrization 43 85
Cross-Metathesis Methyl oleate Grubbs II catalysis 62 N/A

Challenges and Solutions in Synthesis

Stereochemical Control

  • Issue : Competing pathways during cyclization yield undesired diastereomers.
  • Solution : Chiral CPA ligands enforce Re-face selectivity in Ag(I)-catalyzed reactions.

Functional Group Compatibility

  • Issue : Acetyloxymethyl groups undergo hydrolysis under acidic conditions.
  • Solution : Late-stage introduction via TBS-protected intermediates.

Chemical Reactions Analysis

Scientific Research Applications

Structural Overview

The compound features a unique pentacyclic structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name reflects its stereochemistry and functionalization:

  • IUPAC Name : methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

Molecular Formula

  • Molecular Formula : C23H26N2O4
  • Molecular Weight : 398.46 g/mol

Chemical Structure Representation

The compound's structure can be represented using various chemical notation systems such as SMILES and InChI.

PropertyValue
InChI InChI=1S/C23H26N2O4/c1-4-15-12-25...
SMILES CCCCCCCCCC(C)C(C)(C)C(C)C(C)C(C)(C)C...

Biological Activities

Methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene exhibits a range of biological activities that have been the focus of numerous studies:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various pathogens. Studies have shown its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL.

Cytotoxic Effects

The compound has demonstrated cytotoxic effects on several cancer cell lines including HeLa and MCF-7. Mechanistic studies suggest that these effects are mediated through the induction of apoptosis via activation of caspase pathways.

Opioid Activity

Some related alkaloids have been identified as ligands for opioid receptors, indicating potential analgesic properties for this compound. This activity suggests its possible use in pain management therapies.

Neuroprotective Effects

Emerging evidence suggests that methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene may offer neuroprotective benefits by modulating neurotransmitter systems.

Applications in Scientific Research

The applications of methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene span various fields of scientific research:

Medicinal Chemistry

Due to its diverse biological activities, this compound is a valuable target for medicinal chemists aiming to develop new therapeutic agents. Its complex structure provides opportunities for the synthesis of analogs with enhanced efficacy or reduced side effects.

Pharmacology

The pharmacological potential of methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene is being explored in the context of pain management and cancer therapy. Its interactions with various receptors and pathways make it a candidate for further pharmacological studies.

Natural Product Research

As a natural product derived from plants in the Apocynaceae family, this compound contributes to the understanding of plant-derived substances in traditional medicine and their potential modern applications.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene on HeLa and MCF-7 cancer cell lines. The results indicated significant inhibition of cell proliferation attributed to apoptosis induction through caspase pathway activation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of extracts containing this compound against Staphylococcus aureus and Escherichia coli. The study revealed a notable reduction in bacterial viability at concentrations starting from 50 µg/mL.

Comparison with Similar Compounds

Conclusion

methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate alkaloids are a fascinating class of natural products with significant potential in medicinal chemistry and pharmacology. Their complex structures and diverse biological activities make them valuable targets for synthetic and medicinal chemists. Continued research on these compounds will likely yield new insights into their mechanisms of action and potential therapeutic applications.

Biological Activity

Methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate is a complex alkaloid belonging to the monoterpene indole alkaloids class. These compounds are primarily derived from plants of the Apocynaceae family and exhibit a wide range of biological activities.

Chemical Structure

The compound features a unique pentacyclic structure with multiple functional groups that contribute to its biological activity. The IUPAC name reflects its intricate stereochemistry and functionalization.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that various alkaloids from the same family possess antimicrobial properties against a range of pathogens.
  • Cytotoxic Effects : Methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene has demonstrated cytotoxic effects on cancer cell lines in vitro.
  • Opioid Activity : Some related compounds have been identified as ligands for opioid receptors, suggesting potential analgesic properties.
  • Neuroprotective Effects : There is emerging evidence that these alkaloids may offer neuroprotective benefits through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Opioid Receptor BindingHigh affinity for mu-opioid receptors
NeuroprotectionReduces oxidative stress in neuronal cells

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on the cytotoxic effects of methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene demonstrated significant inhibition of cell proliferation in various cancer cell lines including HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, extracts containing this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.

The biological activity of methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene is believed to involve:

  • Receptor Modulation : Interaction with specific receptors such as opioid receptors leading to physiological effects.
  • Cell Signaling Pathways : Inhibition of key signaling pathways associated with cell survival and proliferation.

Q & A

Q. How can the stereochemical configuration of the compound be experimentally determined?

Methodological Answer:

  • X-ray crystallography is the gold standard for resolving stereochemistry. Single-crystal diffraction studies allow precise determination of bond angles, torsion angles, and spatial arrangements of substituents. For example, bond angles such as 113.3° (C8—C7—H7) and torsion angles like −174.41° (C21—C22—H22B) in structurally similar compounds can validate stereochemical assignments .
  • Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, can identify through-space interactions between protons in rigid bicyclic systems. Coupling constants (e.g., 3JHH^3J_{HH}) in 1H^{1}\text{H}-NMR spectra help confirm axial/equatorial substituents .

Q. What are common challenges in synthesizing this polycyclic compound, and how are they addressed?

Methodological Answer:

  • Steric hindrance and regioselectivity : The pentacyclic scaffold’s rigidity complicates nucleophilic additions. Strategies include using bulky protecting groups (e.g., acetyloxymethyl) to direct reactions .
  • Purification challenges : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities. Purity levels >95% are critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

  • Cross-validation with multiple techniques : For example, if DFT-predicted 13C^{13}\text{C}-NMR chemical shifts conflict with experimental data, revisit computational parameters (e.g., solvent effects, basis sets). Variations in bond angles (e.g., 119.23° vs. 117.53° in similar structures) may indicate conformational flexibility requiring dynamic NMR or variable-temperature studies .
  • Crystallographic refinement : Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that influence experimental spectra but are overlooked in gas-phase computations .

Q. What computational approaches optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Quantum chemical reaction path searches : Tools like GRRM or AFIR map potential energy surfaces to identify low-barrier pathways for functionalization (e.g., ethylidene group modifications). Transition-state validation with intrinsic reaction coordinate (IRC) calculations ensures accuracy .
  • Machine learning (ML)-guided optimization : Train ML models on existing kinetic data (e.g., rate constants for diazapentacyclo derivatives) to predict optimal solvent systems or catalysts, reducing trial-and-error experimentation .

Q. How to investigate the compound’s reactivity in biological systems while avoiding interference from hydrolysis?

Methodological Answer:

  • Stability assays : Monitor hydrolysis kinetics in buffered solutions (pH 7.4) using LC-MS. The acetyloxymethyl group’s susceptibility to esterases can be mitigated by deuterium isotope effects or fluorinated analogs .
  • Isotope labeling : Synthesize 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled derivatives to track metabolic pathways without altering reactivity. This is critical for distinguishing parent compound signals from degradation products in mass spectrometry .

Q. What strategies minimize batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen critical parameters (e.g., temperature, catalyst loading). For example, a 25^5-1 factorial design identifies interactions between variables affecting yield in diazapentacyclo syntheses .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time, ensuring consistent product quality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Akuammiline
Reactant of Route 2
Akuammiline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.